molecular formula C41H49N7O4S B12103475 Cathepsin L Inhibitor VI

Cathepsin L Inhibitor VI

Cat. No.: B12103475
M. Wt: 735.9 g/mol
InChI Key: UYRQVAFRIYOHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathepsin L Inhibitor VI is a potent and selective cell-permeable compound designed to inhibit the activity of cathepsin L, a lysosomal cysteine protease with critical roles in cellular protein degradation and other key physiological processes. By covalently modifying the active site cysteine residue, this inhibitor effectively blocks the proteolytic function of cathepsin L, making it an essential pharmacological tool for dissecting the enzyme's function in diverse research areas. The primary research applications for this compound include virology, cancer biology, and cardiac and kidney disease research. Its role in impeding viral entry is of significant interest, as cathepsin L is critical for the endosomal pathway of SARS-CoV-2 and other RNA viruses, where it cleaves the viral spike protein to facilitate membrane fusion and genome release into the host cell . In oncology, cathepsin L is often overexpressed in cancer cells and is a target for anticancer strategies due to its role in promoting invasion and metastasis . Furthermore, researchers utilize this inhibitor to study kidney and cardiac homeostasis, given that cathepsin L is implicated in the degradation of proteins vital for glomerular filtration in kidney podocytes and is involved in extracellular matrix (ECM) remodeling in cardiomyocytes . The value of this inhibitor lies in its selectivity and potency, allowing researchers to precisely target cathepsin L with minimal off-target effects on other proteases. It is supplied as a ready-to-use solid and must be stored as recommended to maintain stability and efficacy. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C41H49N7O4S

Molecular Weight

735.9 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[[3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide

InChI

InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)

InChI Key

UYRQVAFRIYOHSH-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Structural Basis for the Specificity and Potency of Cathepsin L Inhibitor Vi

X-ray Crystallographic Studies of Cathepsin L in Complex with Inhibitors

X-ray crystallography has been instrumental in revealing the three-dimensional structures of Cathepsin L in complex with various inhibitors, providing a static yet detailed snapshot of the molecular interactions that drive inhibition. acs.orgrcsb.orgrcsb.orgacs.orgcanada.carcsb.org While a crystal structure for Cathepsin L Inhibitor VI specifically is not publicly available, analysis of structures with closely related vinyl sulfone and other covalent inhibitors allows for a comprehensive understanding of its binding mechanism. rcsb.orgnih.govnih.govwwpdb.orgacs.org

Atomic-Level Resolution of Inhibitor Binding Modes within the Active Site

High-resolution crystal structures of human Cathepsin L, such as those complexed with the vinyl sulfone inhibitor K777 (PDB ID: 8QKB) and other covalent inhibitors like Calpeptin (PDB ID: 7Z58), provide atomic-level details of inhibitor binding. rcsb.orgrcsb.orgwwpdb.org These structures reveal that the vinyl sulfone moiety forms an irreversible covalent bond with the catalytic cysteine residue (Cys25) in the active site. nih.gov This covalent attachment is a key feature of the vinyl sulfone class of inhibitors and is crucial for their potent, often irreversible, inhibition. nih.govnih.gov

The inhibitor backbone typically forms several hydrogen bonds with the enzyme, further stabilizing the complex. For instance, in related inhibitor complexes, hydrogen bonds are observed between the inhibitor and residues such as Gln19, Gly66, Asp158, and His163. canada.canih.govnih.gov The inhibitor lies deeply buried within the active site, maximizing favorable interactions. nih.govunc.edu The formation of a thioester or a tetrahedral hemithioacetal adduct with Cys25 is a common feature depending on the inhibitor's reactive group (warhead). osti.govrcsb.org

Table 1: Key Interacting Residues in the Cathepsin L Active Site

Interacting Residue Type of Interaction Role in Inhibition
Cys25 Covalent Bond Forms irreversible bond with the inhibitor's vinyl sulfone group.
His163 Hydrogen Bond Interacts with the inhibitor, contributing to its proper orientation.
Gln19 Hydrogen Bond Stabilizes the inhibitor in the active site.
Gly66 Hydrogen Bond Forms a key hydrogen bond with the inhibitor backbone.
Asp158 Hydrogen Bond Contributes to the overall binding affinity.
Trp189 Hydrophobic Interaction Forms part of the S' subsites, interacting with inhibitor moieties.

Elucidation of Interactions with Substrate Binding Subsites (S1, S2, S3, S1', S2', S3')

The specificity of inhibitors is largely determined by their interactions with the substrate-binding subsites of the enzyme, which are conventionally labeled S1, S2, S3 (non-primed side) and S1', S2', S3' (primed side).

S1 Subsite: This subsite in Cathepsin L is relatively wide and can accommodate various residues. mdpi.com It is composed of residues like Asp162, Ser24, and Cys25. mdpi.com

S2 Subsite: The S2 pocket is a primary determinant of specificity for Cathepsin L-like proteases. biorxiv.org It is formed by residues such as Leu69 and Met70 and engages in non-polar interactions. canada.camdpi.com The shallow and narrow nature of the S2 pocket in Cathepsin L, compared to Cathepsin B, is a key factor in inhibitor selectivity. nih.gov

S3 Subsite: The S3 subsite can accommodate bulky groups and is formed by residues like Gly68. mdpi.comnih.gov

S' Subsites (S1', S2', S3'): The S' region of Cathepsin L is markedly different from that of other cathepsins like Cathepsin B, which possesses an "occluding loop" that blocks this area. nih.gov In Cathepsin L, the S1' subsite is guided by residues including Ala138, Gly139, Leu144, and Trp189, which can form an aromatic cluster to accommodate hydrophobic parts of an inhibitor. mdpi.com The ability of inhibitors to occupy the S1' and S2 subsites is critical for high potency and selectivity. nih.govunc.edu

Computational Modeling of Cathepsin L-Inhibitor VI Interactions

Computational methods, including molecular docking and molecular dynamics simulations, complement experimental data by providing insights into the dynamic nature of the enzyme-inhibitor complex and predicting binding conformations. acs.orgcanada.camdpi.comnih.govnih.gov

Molecular Docking Simulations for Binding Conformation Prediction

Molecular docking simulations are used to predict the preferred orientation of an inhibitor when it binds to the active site of a protein. For Cathepsin L, docking studies with vinyl sulfone and other covalent inhibitors have successfully predicted binding poses that are consistent with crystallographic data. nih.govnih.gov These simulations show that the vinyl sulfone group is positioned in close proximity to the catalytic Cys25, facilitating the formation of a covalent bond. nih.govmdpi.com

Docking studies have revealed that favorable binding energies and, consequently, potent inhibitory activity are achieved when the inhibitor occupies the S2, S3, and S1' subsites with hydrophobic and aromatic functionalities. nih.govunc.edunih.gov Furthermore, the formation of at least three hydrogen bonds between the inhibitor and conserved residues in the binding site is a strong predictor of high affinity. nih.govunc.edu

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the assessment of binding stability and conformational changes over time. acs.orgmdpi.comnih.gov MD simulations of Cathepsin L complexed with various inhibitors have been performed for nanosecond timescales to explore the stability of the interactions. mdpi.comnih.govmdpi.com These simulations have shown that potent inhibitors form stable complexes with the enzyme, with minimal fluctuations in the inhibitor's position within the active site. mdpi.comnih.gov The synergy between X-ray crystallography and MD simulations is particularly powerful, where the crystal structure provides a reliable starting point for the simulations, which in turn can explore the solution-state dynamics of the complex. acs.org

Rationalization of Selectivity Profiles against Other Cysteine Cathepsins

The therapeutic utility of a Cathepsin L inhibitor is highly dependent on its selectivity over other closely related cysteine cathepsins, such as Cathepsin B, K, and S, to minimize off-target effects. nih.gov The selectivity of this compound and similar compounds can be rationalized by structural differences in the active sites of these proteases. rcsb.orgresearchgate.net

A key structural difference lies in the S2 subsite. Cathepsin L has a shallow and narrow S2 pocket compared to the larger S2 pocket of Cathepsin B, which allows Cathepsin B to accommodate a wider range of residues at this position. nih.gov Inhibitors with moieties that fit snugly into the S2 pocket of Cathepsin L will have lower affinity for Cathepsin B.

Another major distinguishing feature is the presence of the "occluding loop" in Cathepsin B, which blocks the S' subsites. nih.gov This loop is absent in Cathepsin L, leaving the S' region accessible for inhibitor binding. Therefore, inhibitors designed to extend into the S' subsites of Cathepsin L will exhibit high selectivity over Cathepsin B. nih.govunc.edu

Selectivity over Cathepsin K and S is also achieved by exploiting more subtle differences in the shapes and amino acid compositions of the binding subsites. For example, strategic modifications to the P2 and P3 positions of an inhibitor can significantly enhance selectivity for Cathepsin L over Cathepsin K. acs.orgdrugbank.com The development of tripeptide-sized inhibitors has shown that it is possible to achieve high selectivity (up to 310-fold) for Cathepsin L over Cathepsin K. rcsb.orgresearchgate.net

Table 2: Structural Features Differentiating Cathepsin L from Other Cathepsins

Feature Cathepsin L Cathepsin B Cathepsin K/S Rationale for Selectivity
S2 Subsite Shallow and narrow Larger and more accommodating Variations in size and hydrophobicity Inhibitors tailored to the smaller S2 pocket of Cathepsin L will bind less tightly to Cathepsin B.
Occluding Loop Absent Present, blocks S' subsites Absent Inhibitors that occupy the S' subsites will be highly selective for Cathepsin L over Cathepsin B.
Subsite Residues Specific amino acid composition Different residue composition in subsites Unique residues in binding pockets Subtle differences in amino acid residues allow for the design of inhibitors with specific interactions for Cathepsin L.

Comparative Structural Analysis of Cathepsin L with Cathepsins B, H, K, S, and V

The specificity of any enzyme inhibitor is intrinsically linked to the unique structural and chemical landscape of the target enzyme's active site. For Cathepsin L, its high susceptibility to specific inhibitors like this compound, and the observed selectivity over other closely related cysteine cathepsins, can be rationalized by a detailed comparative analysis of their three-dimensional structures. Key differences in the architecture of the active site cleft, particularly within the substrate-binding subsites (S-sites), and the presence or absence of characteristic structural elements like loops, dictate the binding affinity and specificity of inhibitors.

Cathepsin L vs. Cathepsin B:

The most striking structural difference between Cathepsin L and Cathepsin B lies in the presence of a unique "occluding loop" in Cathepsin B. nih.govnih.gov This loop, a roughly 20-residue insertion, partially blocks the active site cleft of Cathepsin B, effectively converting it into a carboxydipeptidase by restricting access to the primed (S') subsites. nih.govnih.govrsc.org This feature is absent in Cathepsin L, which possesses an open active site cleft, a characteristic of endopeptidases. nih.govresearchgate.net This fundamental difference in the S' region is a major determinant of inhibitor specificity. nih.gov

Furthermore, the S2 subsite, a critical determinant for substrate and inhibitor specificity in papain-like cysteine proteases, exhibits notable differences. The S2 pocket of Cathepsin L is described as being shallower and narrower compared to that of Cathepsin B. nih.gov This variation in the S2 pocket's size and shape influences the type of amino acid residues (at the P2 position of a substrate or inhibitor) that can be accommodated. While the S3 subsites of the two enzymes are more similar, the S3 pocket of Cathepsin L may accommodate bulkier groups than that of Cathepsin B. nih.gov

Cathepsin L vs. Cathepsin H:

Cathepsin H is an aminopeptidase (B13392206), a functional distinction supported by its structure. Like Cathepsin B, it has structural features that modify the active-site cleft, distinguishing it from the endopeptidase nature of Cathepsin L. nih.govahajournals.org The p41 fragment of the invariant chain (Ii), a potent natural inhibitor of Cathepsin L, inhibits Cathepsin H to a much lesser extent, indicating significant structural differences in their active sites that prevent the high-affinity binding observed with Cathepsin L. ijs.si

Cathepsin L vs. Cathepsin K:

Cathepsin L and Cathepsin K, while both being potent endopeptidases, display distinct substrate specificities primarily due to variations in their S2 subsites. biorxiv.org The S2 pocket of Cathepsin L is well-suited to accommodate bulky hydrophobic and aromatic residues at the P2 position. biorxiv.org In contrast, the S2 pocket of Cathepsin K is more constricted, showing a strong preference for proline at the P2 position. biorxiv.org This difference is attributed to the amino acid composition lining the S2 pocket. For instance, studies involving site-directed mutagenesis have highlighted the importance of residues at positions 69 and 214 (cathepsin L numbering) in determining the size and specificity of the S2 pocket. nih.govbiorxiv.org Swapping these residues between the two enzymes can switch their substrate specificities, confirming the critical role of these specific amino acids in inhibitor discrimination. nih.gov

Cathepsin L vs. Cathepsin S:

Cathepsin L vs. Cathepsin V:

Cathepsin V (also known as Cathepsin L2) is the most closely related human paralog to Cathepsin L, sharing a high degree of sequence homology. nih.govrsc.org Despite their similarities, differences in their active sites, particularly in the S2 and S3 subsites, can be exploited for the design of selective inhibitors. rcsb.org While both enzymes prefer hydrophobic residues, subtle differences in the shape and electrostatic potential of their binding pockets can influence inhibitor affinity. rsc.orgnih.gov Proteomic studies have shown that both Cathepsin L and V have a preference for basic residues at the P1 and P1' positions. nih.gov However, the structural nuances within their active sites allow for the development of inhibitors that can distinguish between these two highly similar enzymes.

Interactive Data Table: Comparative Structural Features of Cathepsin L and Related Cathepsins

FeatureCathepsin LCathepsin BCathepsin HCathepsin KCathepsin SCathepsin V
Primary FunctionEndopeptidaseEndo/CarboxydipeptidaseAminopeptidaseEndopeptidaseEndopeptidaseEndopeptidase
Active Site CleftOpenPartially blocked by occluding loopModified for aminopeptidase activityOpenOpenOpen, highly homologous to Cathepsin L
Key Structural FeatureWide S2 pocket for bulky residuesOccluding loop restricting S' subsitesMinichain involved in aminopeptidase functionConstricted S2 pocket preferring ProlineRepulsive residues prevent p41 bindingSubtle differences in S2/S3 subsites
S2 Subsite Preference (P2)Bulky hydrophobic/aromatic (e.g., Phe, Leu)Hydrophobic residues; can accommodate Arg- (Aminopeptidase)Proline, LeucineBroad specificity, prefers aliphaticHydrophobic residues
S' Subsite AccessibilityOpenRestricted by occluding loop- (Aminopeptidase)OpenOpenOpen
Notable Amino Acid Differences (vs. Cathepsin L)-Presence of occluding loop residues; different S2 pocket liningPresence of minichainDifferent residues at positions 69 and 214 shaping the S2 pocketDifferent residues at S2 and S1' subsites causing steric hindrance for p41Minor variations in S2 and S3 subsite residues

Biological Impact of Cathepsin L Inhibition by Cathepsin L Inhibitor Vi in Preclinical Models

Modulation of Lysosomal and Cytoplasmic Proteolytic Activities

Cathepsin L is a major lysosomal endopeptidase responsible for the bulk degradation of intracellular and endocytosed proteins. mdpi.com The inhibition of CTSL leads to a direct disruption of this proteolytic cascade. In preclinical studies, the application of CTSL inhibitors has been shown to prevent the degradation of its target substrates within lysosomes. jci.org For instance, research demonstrates that CTSL is responsible for the cleavage and degradation of the lysosomal enzyme glucocerebrosidase (GCase). jci.orgnih.gov Chemical inhibition of CTSL in microglial cells and patient-derived fibroblasts led to an increase in both the protein levels and the enzymatic activity of GCase by preventing its degradation. jci.orgnih.gov

Beyond the lysosome, active forms of Cathepsin L have been identified in the cytoplasm, where they also partake in protein turnover. mdpi.comnih.gov Inhibition of cytoplasmic CTSL activity has been found to stabilize various protein drug targets. nih.govphysiology.org This suggests that under normal conditions, cytoplasmic CTSL contributes to the degradation of these proteins. Studies have also shown that a cytoplasmic variant of active CTSL can degrade key proteins like GTPase dynamin and synaptopodin, which are essential for the proper function of specialized kidney cells called podocytes. mdpi.com

The table below summarizes the effects of Cathepsin L inhibition on key proteolytic activities.

Cellular CompartmentEffect of CTSL InhibitionKey Substrates StabilizedReference
Lysosome Decreased degradation of lysosomal proteinsGlucocerebrosidase (GCase) nih.gov, jci.org
Cytoplasm Stabilization of cytoplasmic proteinsDynamin, Synaptopodin, various drug targets mdpi.com, nih.gov

Influence on Key Cellular Processes

The modulation of Cathepsin L's proteolytic activity by inhibitors like Cathepsin L Inhibitor VI has a cascading effect on several fundamental cellular processes.

Autophagy is a critical cellular process for degrading and recycling cellular components through the lysosome. nih.gov Cathepsin L plays a vital role in the final stages of autophagy, specifically in the degradation of autolysosomal content. nih.gov Studies on mouse embryonic fibroblasts deficient in CTSL revealed that while the formation of autophagosomes and their fusion with lysosomes were normal, the breakdown of the contents within the autolysosome was impaired. nih.gov

Pharmacological inhibition of CTSL in macrophages has been shown to disturb the autophagy flux. mdpi.com This is evidenced by the accumulation of autophagy-related proteins such as LC3B and ATG16L1, and an increased co-localization of lysosome-specific dyes with LC3B, indicating a blockage in the final degradation step. mdpi.com Similarly, in liver cells, impaired CTSL expression obstructs autophagic flux, leading to an increase in the ratio of autophagosomes to autolysosomes. nih.gov This disruption in autophagy can also be linked to the degradation of specific autophagosomal markers, as CTSL is known to degrade LC3-II and GABARAP-II. mdpi.com

Cellular ModelEffect of CTSL Inhibition on AutophagyKey FindingsReference
Mouse Embryonic Fibroblasts Impaired degradation of autolysosomal contentNormal autophagosome formation and fusion nih.gov
Primary Macrophages Disturbed autophagy fluxAccumulation of autophagy markers (LC3B, ATG16L1) mdpi.com
Hepatocytes Obstructed autophagic fluxIncreased autophagosome/autolysosome ratio nih.gov

Cathepsin L is secreted into the extracellular space where it acts as a potent protease, degrading several components of the extracellular matrix (ECM), including laminin, fibronectin, and various types of collagen. mdpi.comnih.gov This ECM degradation is a crucial step in processes that require tissue remodeling, such as cell migration and invasion. nih.govfrontiersin.org In transformed cells, extracellular CTSL levels can be significantly elevated, enhancing the migratory and invasive potential of these cells. mdpi.com

The inhibition of extracellular Cathepsin L activity has been shown to suppress cancer cell migration and invasion in preclinical models. spandidos-publications.comresearchgate.net For example, downregulation of CTSL in cancer cell lines decreased cell-cell adhesion and reduced the degradation of the ECM. spandidos-publications.com Specific inhibitors have been shown to effectively reduce cell migration in lung cancer and melanoma cell lines by inactivating extracellular CTSL. tandfonline.com Furthermore, CTSL inhibition has been reported to suppress metastasis-associated functions in prostate and breast cancer cells. frontiersin.org

Beyond its canonical roles, Cathepsin L is also found in the nucleus, where it proteolytically processes key nuclear proteins, thereby regulating fundamental nuclear events. micropublication.orgnih.govnih.gov A specific nuclear isoform of CTSL has been identified that can process the transcription factor CDP/Cux, an event that accelerates the cell's progression into the S phase of the cell cycle. nih.govaacrjournals.org

The use of CTSL inhibitors has been instrumental in demonstrating this nuclear function. Studies have shown that adding CTSL inhibitors to cell lysis buffers prevents the artificial cleavage of several nuclear proteins, including histones, lamins, and transcription factors, which can occur post-lysis in cells with high CTSL levels. micropublication.orgnih.gov More importantly, cell-permeable CTSL inhibitors have been shown to stabilize nuclear proteins within intact cells. nih.govphysiology.org For instance, inhibition of nuclear CTSL stabilizes proteins such as topoisomerase-IIα and histone deacetylase 1. nih.govphysiology.org This stabilization enhances the availability of these proteins, suggesting a novel mechanism by which CTSL regulates nuclear function and cellular responses to certain therapies. nih.gov

Nuclear Protein SubstrateFunction of ProteinEffect of CTSL InhibitionReference
CDP/Cux Transcription factor, cell cycle controlPrevents processing, delays S phase entry nih.gov, aacrjournals.org
Histone H3 Chromatin structurePrevents cleavage during differentiation tandfonline.com, micropublication.org
Lamin B1 Nuclear envelope proteinPrevents cleavage tandfonline.com
Topoisomerase-IIα DNA topology, drug targetStabilization nih.gov, physiology.org
Histone Deacetylase 1 (HDAC1) Gene expression regulation, drug targetStabilization nih.gov, physiology.org

Cathepsin L plays a critical role in the adaptive immune response, particularly in the processing of antigens for presentation by MHC class II molecules. nih.govsmw.ch In antigen-presenting cells (APCs) such as cortical thymic epithelial cells, CTSL is essential for degrading the invariant chain (Ii), a necessary step for loading antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells. frontiersin.org

The use of specific CTSL inhibitors has helped to dissect its role in immunity. For example, the inhibitor CLIK148 was shown to modulate the processing of soluble Leishmania antigen (SLA) in in vitro systems. oup.com Treatment of Leishmania major-infected mice with this inhibitor altered the immune response, potentiating a Th2-type response, which was characterized by increased production of IL-4 and specific antibodies (IgE/IgG1), ultimately exacerbating the infection. oup.com This highlights that the nature of antigen processing by CTSL can significantly influence the direction of the T-helper cell response. oup.com Furthermore, CTSL is involved in Toll-like receptor (TLR) signaling, as it is required for TLR9 responses in dendritic cells. smw.ch It also participates in T-cell polarization, with studies showing that CTSL inhibition can suppress the differentiation of mouse Th17 cells. frontiersin.org

Immune ProcessRole of Cathepsin LEffect of CTSL InhibitionReference
Antigen Presentation Invariant chain degradation in thymic APCsAltered peptide presentation, modulation of T-cell response nih.gov, frontiersin.org
Immune Polarization Promotes Th17 differentiationSuppression of Th17 differentiation (in mice) frontiersin.org
Pathogen Response (L. major) Antigen processing in APCsPotentiation of Th2 response, exacerbation of infection oup.com
Innate Immunity TLR9 signalingDefective TLR9 responses in dendritic cells smw.ch

Application of Cathepsin L Inhibitor Vi in Disease Research Models

Anti-Cancer Research Applications

The overexpression and altered trafficking of Cathepsin L are frequently associated with cancer progression, contributing to tumor invasion, metastasis, and resistance to therapy. Cathepsin L Inhibitor VI has been instrumental in elucidating the role of this protease in cancer biology and evaluating its potential as a therapeutic target.

Inhibition of Tumor Cell Invasion and Metastasis in Xenograft Models

Upregulation of Cathepsin L in cancer cells facilitates the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and the subsequent formation of metastases. Research utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, has demonstrated the potential of Cathepsin L inhibition in curbing these processes.

Studies have shown that in various cancer types, including melanoma, lung, and breast cancer, increased Cathepsin L activity is linked to a more invasive and metastatic phenotype. frontiersin.org For instance, the upregulation of Cathepsin L has been shown to switch melanoma cells from a non-metastatic to a highly metastatic state. frontiersin.org In preclinical models, the administration of Cathepsin L inhibitors has been shown to reduce tumor growth and the incidence of lung metastases. nih.gov Specifically, in a mouse model of breast cancer, treatment with a Cathepsin L inhibitor led to a significant reduction in tumor-induced angiogenesis, a process vital for tumor growth and spread. acs.orgnih.gov Furthermore, in xenograft models of A549 human lung carcinoma cells, knockdown of Cathepsin L significantly inhibited tumor growth. frontiersin.org These findings in xenograft models underscore the critical role of Cathepsin L in promoting tumor invasion and metastasis and highlight the potential of inhibitors like this compound as anti-metastatic agents. frontiersin.orgpnas.org

Reversal of Chemotherapy Resistance in In Vitro and In Vivo Cancer Models

A significant hurdle in cancer treatment is the development of chemotherapy resistance. Emerging evidence suggests that Cathepsin L plays a crucial role in this phenomenon. Cathepsin L inhibitors, including this compound, have been investigated for their ability to resensitize resistant cancer cells to conventional chemotherapeutic agents.

In vitro studies have shown that inhibiting Cathepsin L can prevent and even reverse drug resistance in various cancer cell lines. frontiersin.orgbiorxiv.orgmdpi.com For example, in human neuroblastoma and osteosarcoma cell lines, the presence of a Cathepsin L inhibitor prevented the development of resistance to doxorubicin (B1662922). frontiersin.org The mechanism behind this effect appears to involve the stabilization of protein drug targets. frontiersin.orgbiorxiv.orgmdpi.com Active forms of Cathepsin L can be found in the cytoplasm and nucleus, where they can degrade various drug targets, including estrogen receptor-α, Bcr-Abl, and topoisomerase-IIα. frontiersin.orgbiorxiv.orgmdpi.com By inhibiting Cathepsin L, these targets are stabilized, enhancing the efficacy of drugs like doxorubicin, tamoxifen, and imatinib. frontiersin.orgbiorxiv.orgmdpi.com

These in vitro findings have been corroborated by in vivo studies. In nude mice bearing drug-resistant tumors, the combination of a Cathepsin L inhibitor with doxorubicin significantly suppressed tumor proliferation. frontiersin.orgbiorxiv.orgmdpi.com This synergistic effect suggests that targeting Cathepsin L could be a promising strategy to overcome chemotherapy resistance in a clinical setting. frontiersin.orgbiorxiv.org

Table 1: Effect of Cathepsin L Inhibition on Chemotherapy Resistance

Cancer Model Chemotherapeutic Agent Effect of Cathepsin L Inhibitor Key Finding Reference
Human Neuroblastoma (SKN-SH) & Osteosarcoma (SaOS2) cells (in vitro) Doxorubicin Prevented development of drug resistance Inhibition of Cathepsin L prevented cancer cells from adapting to increasing amounts of doxorubicin. frontiersin.org
Drug-resistant tumors in nude mice (in vivo) Doxorubicin Strongly suppressed proliferation Combination therapy demonstrated a synergistic anti-tumor effect. frontiersin.orgbiorxiv.org
Various cancer cell lines (in vitro) Doxorubicin, Tamoxifen, Imatinib, Trichostatin A, Flutamide Increased cellular response Stabilized and enhanced the availability of cytoplasmic and nuclear protein drug targets. frontiersin.orgbiorxiv.orgmdpi.com

Antiviral Research Applications (e.g., Coronaviruses)

Beyond its role in cancer, Cathepsin L has been identified as a critical host factor for the entry of several viruses, including coronaviruses. This has positioned Cathepsin L inhibitors as potential broad-spectrum antiviral agents.

Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike Protein Processing)

The entry of many coronaviruses, including SARS-CoV and SARS-CoV-2, into host cells is a multi-step process that requires the proteolytic cleavage of the viral spike (S) protein. frontiersin.org This cleavage can occur at the cell surface by proteases like TMPRSS2 or within endosomes by Cathepsin L. nih.govnih.gov Cathepsin L-mediated cleavage is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. frontiersin.orgnih.gov

Cathepsin L inhibitors block this crucial step. frontiersin.org Studies have demonstrated that specific inhibitors of Cathepsin L can effectively prevent SARS-CoV infection. frontiersin.org Research on SARS-CoV-2 has further confirmed the importance of Cathepsin L in its life cycle. biorxiv.org In vitro experiments have shown that inhibiting Cathepsin L can significantly decrease SARS-CoV-2 entry into host cells. biorxiv.org The mechanism involves preventing the proteolytic processing of the S protein within the endosomes. pnas.orgbiorxiv.org This inhibition has been observed to reduce viral replication substantially in cell culture models. researchgate.net

Efficacy Assessment in Relevant Animal Models of Viral Infection

The promising in vitro results for Cathepsin L inhibitors have been further evaluated in animal models of viral infection. For SARS-CoV-2, the African green monkey (AGM) model has been utilized to assess the in vivo efficacy of these inhibitors. mdpi.com

In a study using an AGM model of COVID-19, an orally administered Cathepsin L inhibitor, K777 (also known as SLV213), demonstrated significant therapeutic effects. mdpi.com When administered either prophylactically or therapeutically after viral exposure, the inhibitor reduced pulmonary pathology, including lower lung weights and the absence of diffuse alveolar damage, compared to vehicle-treated animals. mdpi.com Furthermore, a quantitative reduction in the viral load was observed in samples from both the upper and lower airways of the treated monkeys. mdpi.com Another study using a K18 hACE2 transgenic mouse model infected with SARS-CoV-2 showed that the Cathepsin L inhibitor Z-FA-FMK improved survival rates and accelerated recovery. asm.org These preclinical data provide strong support for the potential of Cathepsin L inhibitors in preventing severe lung disease associated with SARS-CoV-2 infection. mdpi.com

Table 2: Efficacy of Cathepsin L Inhibitors in Animal Models of SARS-CoV-2

Inhibitor Animal Model Key Findings Reference
K777 (SLV213) African Green Monkey Reduced pulmonary pathology, lower lung weights, lack of diffuse alveolar damage, and reduced viral load in airways. mdpi.com
Z-FA-FMK K18 hACE2 Transgenic Mice Improved survival rates (60%) and accelerated recovery. asm.org

Investigating Broad-Spectrum Antiviral Potential

The reliance of multiple viruses on Cathepsin L for cellular entry suggests that inhibitors targeting this host protease could have broad-spectrum antiviral activity. This approach is advantageous as it is less likely to be affected by viral mutations that lead to drug resistance against virus-targeted therapies.

Research has shown that Cathepsin L is not only crucial for coronaviruses like SARS-CoV and SARS-CoV-2, but also for other viruses such as Ebola virus, Hendra virus, and Nipah virus. frontiersin.orgresearchgate.net The entry of these viruses into host cells is dependent on Cathepsin L-mediated processing of their surface glycoproteins. frontiersin.org Consequently, inhibitors of Cathepsin L have been shown to block the entry of these diverse viruses in vitro. frontiersin.org For instance, the small molecule Z-Tyr-Ala-CHN2 demonstrated sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E. nih.gov Similarly, the inhibitor Z-FA-FMK showed potent inhibition against a diverse set of SARS-CoV-2 strains, including multiple variants. nih.gov This body of evidence strongly supports the potential of Cathepsin L inhibitors as broad-spectrum antiviral agents, offering a promising strategy to combat existing and emerging viral threats. asm.org

Research in Cardiovascular Pathologies

The role of Cathepsin L in the pathophysiology of heart disease, particularly in the context of injury from loss and subsequent restoration of blood flow, has been a significant area of investigation.

Mitigation of Myocardial Reperfusion Injury in Animal Models

Following a heart attack, the restoration of blood flow (reperfusion) can paradoxically cause further damage to the heart muscle, an event known as myocardial reperfusion injury. Studies have identified Cathepsin L as a key mediator of this damage. medchemexpress.commdpi.com

Preclinical research using a specific Cathepsin L inhibitor, identified as CAA0225 , has demonstrated significant therapeutic potential in animal models. nih.govnih.gov In mouse models of myocardial infarction and reperfusion, the administration of CAA0225 was found to reduce the size of the infarct (area of dead tissue) and improve the heart's contractile function. nih.govnih.govresearchgate.net The mechanism behind this protective effect involves the prevention of abnormal calcium handling within cardiomyocytes (heart muscle cells) and a reduction in apoptosis, or programmed cell death. nih.govnih.gov Clinical observations in human patients with ST-elevation myocardial infarction (STEMI) support these preclinical findings, showing that elevated levels of Cathepsin L released from the heart after reperfusion are associated with larger infarct sizes and poorer cardiac function. nih.govnih.gov These parallel clinical and preclinical studies strongly suggest that targeting Cathepsin L with a specific inhibitor is a viable therapeutic strategy to counteract the damaging effects of acute reperfusion injury. nih.govnih.gov

InhibitorModel SystemKey FindingsReference
CAA0225Mouse model of myocardial ischemia-reperfusion injuryReduced infarct size; improved cardiac contractile function. nih.gov
CAA0225Mouse model of reperfusion injuryPreserved fractional shortening at 4 weeks post-injury. medchemexpress.com
CAA0225Preclinical studiesLimits abnormal cardiomyocyte calcium handling and apoptosis. nih.gov

Research in Parasitic Diseases

Cathepsin L and related cysteine proteases are crucial for the survival, growth, and pathogenesis of various parasites. Consequently, inhibiting these enzymes represents a promising strategy for antiparasitic drug development. nih.govplos.org

Impact on Liver Fluke Pathogenicity (Fascioliasis)

Fascioliasis, caused by liver flukes of the Fasciola species, is a significant disease in livestock and an emerging zoonosis in humans. nih.govplos.org These parasites secrete large quantities of Cathepsin L proteases to facilitate invasion of host tissues, feed on blood and tissue, and evade the host's immune system. nih.govresearchgate.net Different Cathepsin L enzymes are expressed at different stages of the parasite's life cycle; for instance, Cathepsin L3 (FhCL3) is critical for newly excysted juveniles to migrate through the intestinal wall, while other variants like FhCL1 and FhCL2 are used by adult flukes. nih.govplos.org

Research has focused on identifying non-peptidic molecules that can inhibit these essential enzymes. Studies have successfully identified classes of compounds, such as quinoxaline 1,4-di-N-oxide derivatives and chalcones , as potent inhibitors of Fasciola hepatica Cathepsin L. nih.govplos.org In vitro experiments have shown that these inhibitors can effectively kill the newly excysted juvenile parasites, representing a critical step in preventing the establishment of infection. nih.govplos.org These findings highlight the potential for developing novel fasciolicidal drugs by targeting parasite-specific Cathepsin L. nih.gov

Inhibitor ClassParasiteTarget EnzymeKey FindingsReference
Quinoxaline 1,4-di-N-oxide derivativesFasciola hepaticaFhCL1 and FhCL3Effectively kill newly excysted juveniles in vitro. nih.gov
ChalconesFasciola hepaticaFhCL1 and FhCL3Inhibit key stage-specific proteases; reduce viability of juvenile parasites. plos.org

Efficacy in Malaria and Leishmaniasis Models

Leishmaniasis: In experimental models of cutaneous leishmaniasis caused by Leishmania major, the role of host Cathepsin L in the immune response has been investigated. nih.gov Before T-cells can be activated, proteins from the parasite must be broken down by host enzymes, like Cathepsin L, in antigen-presenting cells (APCs). nih.govnih.gov A study using the specific Cathepsin L inhibitor CLIK148 in L. major-infected BALB/c mice produced a surprising result. The treatment exacerbated the infection by promoting a Th2-type immune response, which is generally less effective at clearing the parasite, leading to increased production of IL-4 and specific antibodies (IgE/IgG1). nih.gov This suggests that Cathepsin L plays a crucial role in processing Leishmania antigens in a way that favors a protective Th1 response, and its inhibition shifts this balance, worsening the disease. nih.gov Another inhibitor, SID 26681509 , has also shown inhibitory activity against Leishmania major. medchemexpress.com

Malaria: Cysteine proteases are also essential for the malaria parasite, Plasmodium falciparum, which uses them to digest hemoglobin within red blood cells to obtain amino acids for growth. plos.org The homology between these parasite proteases and human cathepsins has prompted the screening of cathepsin inhibitor libraries for antimalarial activity. plos.org This approach has identified compounds that inhibit the growth of cultured P. falciparum. medchemexpress.complos.org For example, the Cathepsin L inhibitor SID 26681509 was found to inhibit the propagation of the parasite with an IC50 of 15.4 µM. medchemexpress.com This line of research demonstrates that inhibitors originally developed for human Cathepsin L can serve as valuable starting points for new antimalarial drugs. plos.org

DiseaseInhibitorModel SystemKey FindingsReference
LeishmaniasisCLIK148Leishmania major-infected miceExacerbated infection by potentiating a Th2-type immune response. nih.gov
LeishmaniasisSID 26681509Leishmania major (in vitro)Inhibited parasite with an IC50 of 12.5 µM. medchemexpress.com
MalariaSID 26681509Plasmodium falciparum (in vitro)Inhibited parasite propagation with an IC50 of 15.4 µM. medchemexpress.com

Studies in Other Pathological Contexts

The involvement of cathepsin proteases extends to autoimmune disorders, where they can play a role in the processing and presentation of self-antigens that trigger the autoimmune response.

Autoimmune Disorders (e.g., Sjögren Syndrome)

Sjögren's syndrome is an autoimmune disease characterized by immune cell infiltration into the salivary and lacrimal glands. jci.orgnih.gov A critical step in the pathology of many autoimmune diseases is the presentation of self-antigens to T-cells by MHC class II molecules. The processing of these antigens and the degradation of the MHC-associated invariant chain (Ii) are mediated by cysteine proteases. jci.org

However, in the context of Sjögren's syndrome, research has predominantly identified Cathepsin S , not Cathepsin L, as the key enzyme. jci.orgnih.gov Studies using animal models of Sjögren's syndrome have shown that specific inhibition of Cathepsin S can block lymphocytic infiltration into the glands and abrogate the production of autoantibodies. nih.govarvojournals.orgarvojournals.org In one study, autoantigen-specific T-cell responses were significantly inhibited by a Cathepsin S inhibitor (Clik60 ), but not by inhibitors of Cathepsin B or Cathepsin L. jci.org Similarly, the Cathepsin S inhibitor RO5459072 was found to suppress T-cell responses to the specific autoantigens SS-A and SS-B in cells from patients with primary Sjögren's syndrome. nih.gov These findings indicate that while protease inhibition is a promising therapeutic strategy for Sjögren's syndrome, the selective targeting of Cathepsin S appears to be the most relevant approach based on current research. jci.orgnih.gov

Bone Resorption and Osteoporosis Models

The role of Cathepsin L in bone metabolism has been a subject of significant investigation, yielding complex and sometimes contrasting results across different experimental models. Bone resorption is a physiological process mediated by osteoclasts, which involves the breakdown of the bone matrix. nih.gov Cysteine proteinases, such as Cathepsin L, are secreted by osteoclasts and are capable of degrading collagen at the acidic pH found in the resorption lacunae, suggesting their potential involvement in this process. nih.gov Research into Cathepsin L inhibitors in bone resorption and osteoporosis models has explored this potential, revealing model-dependent efficacy and contributing to a deeper understanding of the specific proteases critical to bone degradation.

Studies utilizing animal models have provided evidence for the anti-resorptive potential of Cathepsin L inhibition. In a model using arotinoid-treated thyroparathyroidectomized (TPTX) rats, the selective Cathepsin L inhibitor, acetyl-leu-leu-norleucinol (ALLN), demonstrated a significant ability to inhibit bone resorption. nih.gov Acutely, ALLN inhibited hypercalcemia by 62.8%. nih.gov Over a three-day treatment period, it also inhibited the arotinoid-induced reduction in cortical bone mineral density by up to 86.4%. nih.gov Similarly, the Cathepsin L specific inhibitor CLIK-148 was reported to protect against osteoporosis in animal models. jst.go.jp Another study using a peptidyl aldehyde inhibitor, Z-Phe-Tyr-H, which is potent against Cathepsin L, found that the compound effectively inhibited parathyroid hormone-stimulated osteoclastic bone resorption in pit formation assays. mdpi.com Furthermore, in an in vivo model, it suppressed bone weight loss in ovariectomized mice. mdpi.com

However, the efficacy of Cathepsin L inhibition appears to be highly dependent on the specific pathological model. In a longitudinal study of bone loss in ovariectomized (ovx) rats, a common model for postmenopausal osteoporosis, the Cathepsin L inhibitor ALLN had no effect on preventing bone loss as measured by peripheral quantitative computed tomography. nih.gov This contrasts with its effectiveness in the TPTX rat model and with the effects of the bisphosphonate alendronate, which did inhibit bone loss in the ovx rats. nih.gov This discrepancy suggests that in chronic bone resorption models like the ovx rat, other enzymes, such as Cathepsin K, may play a more dominant role, allowing resorption to proceed even when Cathepsin L is inhibited. nih.gov Further supporting the complex role of this enzyme, studies on Cathepsin L-deficient mice found that while they had a baseline decrease in trabecular bone volume, they exhibited a markedly reduced loss of trabecular bone following ovariectomy, suggesting Cathepsin L is involved in the remodeling of trabecular bone in response to estrogen withdrawal. nih.gov

The following table summarizes findings from key in vivo studies.

Table 1: Research Findings of Cathepsin L Inhibitors in In Vivo Bone Resorption Models

Inhibitor Model Key Findings Reference(s)
Acetyl-leu-leu-norleucinol (ALLN) Arotinoid-treated thyroparathyroidectomized (TPTX) rats Inhibited hypercalcemia by 62.8%; Inhibited cortical bone mineral density reduction by up to 86.4%. nih.gov
Acetyl-leu-leu-norleucinol (ALLN) Ovariectomized (ovx) rats No inhibitory activity on bone loss. nih.gov
CLIK-148 Animal model of osteoporosis Reported to protect against osteoporosis. jst.go.jp

| Z-Phe-Tyr-H | Ovariectomized (ovx) mice | Suppressed bone weight loss. | mdpi.com |

Contrasting evidence has emerged from in vitro studies using human cells, which largely points to Cathepsin K, not Cathepsin L, as the principal cysteine protease responsible for human osteoclastic bone resorption. researchgate.netnih.gov Potent and highly selective inhibitors of Cathepsin L were found to be inactive in assays of human osteoclast-mediated bone resorption and in situ assays of osteoclast cathepsin activity. nih.govresearchgate.net For instance, a potent selective Cathepsin L inhibitor with a K(i) of 0.0099 nM was inactive in the osteoclast-mediated bone resorption assay at concentrations up to 300 nM. nih.gov Conversely, a selective Cathepsin K inhibitor was potently active in the same resorption assay. nih.govresearchgate.net Dual inhibitors with activity against both Cathepsin L and Cathepsin K were shown to be active, but this activity is largely attributed to the inhibition of Cathepsin K. researchgate.net These findings suggest that while Cathepsin L may play a role in bone biology in certain animal models or specific contexts, direct inhibition of Cathepsin L may not be an effective strategy for preventing bone resorption mediated by human osteoclasts. researchgate.netresearchgate.net

The table below details the findings from comparative in vitro studies.

Table 2: Comparative In Vitro Activity of Selective Cathepsin Inhibitors on Human Osteoclast Function

Inhibitor Type Example Compound(s) Activity on Human Osteoclast Resorption Activity in Cytochemical Assay Reference(s)
Selective Cathepsin L Inhibitor SB-468430 Inactive (IC₅₀ > 300 nM) Inactive (IC₅₀ > 1 µM) researchgate.netnih.govresearchgate.net
Selective Cathepsin K Inhibitor SB-290190 Potently Active (IC₅₀ = 71 nM) Potently Active (IC₅₀ = 63 nM) researchgate.netnih.govresearchgate.net

| Dual Cathepsin L / K Inhibitor | Dipeptide aldehyde | Active (IC₅₀ = 115 nM) | Active (IC₅₀ = 110 nM) | nih.gov |

Advanced Methodologies for Investigating Cathepsin L Inhibitor Vi

In Vitro Enzyme Inhibition Assays

In vitro assays are fundamental for determining the potency and mechanism of action of Cathepsin L Inhibitor VI. These assays typically involve purified Cathepsin L and a synthetic substrate that releases a detectable signal upon cleavage.

Spectrophotometric and fluorometric assays are the cornerstones of in vitro inhibitor screening. bpsbioscience.comabcam.com These methods rely on synthetic substrates that, when cleaved by Cathepsin L, produce a chromogenic or fluorogenic molecule, respectively.

For instance, a common fluorometric assay utilizes a substrate like Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC). unc.eduunc.edu In its intact form, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched. Upon cleavage by Cathepsin L, the highly fluorescent AMC is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity. bpsbioscience.com The presence of an inhibitor like this compound reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal. abcam.comassaygenie.com

The development of these assays involves optimizing conditions such as pH, temperature, and the concentrations of the enzyme and substrate to ensure reliable and reproducible results. unc.edusemanticscholar.org For example, Cathepsin L assays are often performed at a pH of 5.5 to mimic the acidic environment of lysosomes, where the enzyme is most active. unc.edu The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. ontosight.aifocusbiomolecules.com Studies have reported IC50 values for Z-FY-CHO in the low nanomolar range, highlighting its high potency. ontosight.aifocusbiomolecules.com

Table 1: Example Data from a Fluorometric Inhibition Assay

Inhibitor Concentration (nM)Cathepsin L Activity (% of Control)
0100%
0.575%
1.055%
2.520%
5.05%

This table illustrates the typical dose-dependent inhibition of Cathepsin L by an inhibitor, as measured by a decrease in fluorescent signal.

Time-dependent inhibition studies are crucial for understanding the kinetics of the interaction between Cathepsin L and its inhibitor. These studies involve pre-incubating the enzyme with the inhibitor for various periods before adding the substrate. unc.eduscispace.com If the inhibitor exhibits time-dependent inhibition, its potency (IC50 value) will decrease with longer pre-incubation times. unc.edu

This phenomenon is characteristic of inhibitors that form a covalent bond with the enzyme, as is the case with this compound. The formation of the enzyme-inhibitor complex is often a two-step process, involving an initial non-covalent binding followed by the formation of a covalent bond. unc.edu Kinetic analyses of these studies can determine the association (kon) and dissociation (koff) rate constants, providing a more detailed picture of the inhibitor's mechanism than a simple IC50 value. unc.eduunc.edu For slowly reversible inhibitors, a dilution assay can be used to demonstrate the recovery of enzyme activity over time as the inhibitor dissociates. unc.eduunc.edu

Spectrophotometric and Fluorometric Assay Development.

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of this compound in a more biologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes, engage its target, and elicit a functional response within the cell.

Assessing the effect of this compound on cell viability and proliferation is a critical step in understanding its cellular consequences. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are commonly used. iiarjournals.orgspandidos-publications.commdpi.com These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

In some cancer cell lines, inhibition of Cathepsin L has been shown to reduce proliferation. nih.govspandidos-publications.com For example, studies have demonstrated that Cathepsin L inhibitors can suppress the growth of drug-resistant tumors. nih.gov However, in other contexts, the inhibitor alone may not have a significant effect on cell proliferation. nih.gov These assessments are crucial for distinguishing between direct cytotoxic effects of the inhibitor and its more specific, mechanism-based effects on cellular processes.

Table 2: Illustrative Cell Proliferation Data (MTT Assay)

TreatmentCell Viability (% of Control)
Vehicle Control100%
This compound (10 µM)85%
Doxorubicin (B1662922) (1 µM)40%
Inhibitor + Doxorubicin25%

This table shows a hypothetical scenario where the Cathepsin L inhibitor alone has a modest effect on viability but enhances the cytotoxic effect of a chemotherapy drug like doxorubicin.

Immunoblotting, or Western blotting, is a widely used technique to confirm that this compound is engaging its target within the cell. nih.govmicropublication.orgnih.gov By treating cells with the inhibitor and then analyzing cell lysates, researchers can observe changes in the levels of Cathepsin L and its substrates. nih.govnih.gov For example, inhibition of Cathepsin L can lead to the accumulation of its protein substrates, which would otherwise be degraded. nih.govnih.gov

Furthermore, immunoblotting can reveal the inhibitor's effects on downstream signaling pathways. nih.govmedchemexpress.com For instance, studies have shown that Z-FY-CHO treatment can lead to decreased expression of mesenchymal markers like vimentin (B1176767) and Snail, and increased expression of the epithelial marker E-cadherin, suggesting a role in reversing the epithelial-mesenchymal transition (EMT). nih.govresearchgate.net

Proteomic analysis, using techniques like mass spectrometry, provides a more global view of the inhibitor's effects on the cellular proteome. nih.gov By comparing the protein profiles of inhibitor-treated and untreated cells, researchers can identify a broad range of proteins whose abundance is altered, uncovering novel pathways and functions regulated by Cathepsin L. nih.gov For example, proteomic studies have revealed that Cathepsin L inhibition can lead to an increased abundance of proteins involved in central carbon metabolism. nih.gov

Reporter gene assays are powerful tools for investigating the impact of Cathepsin L inhibition on specific gene expression programs and signaling pathways. researchgate.netresearchgate.net These assays typically use a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter or response element.

For example, if Cathepsin L is known to be involved in the activation of a particular transcription factor, a reporter construct containing binding sites for that factor can be introduced into cells. researchgate.net By treating the cells with this compound and measuring the reporter gene activity, researchers can determine whether the inhibitor modulates the activity of that transcription factor. This approach has been used to demonstrate that Cathepsin L can influence the transactivation of various nuclear receptors and transcription factors. researchgate.net These assays provide a quantitative measure of the functional consequences of Cathepsin L inhibition on specific cellular signaling pathways.

Immunoblotting and Proteomic Analysis for Target Engagement.

In Vivo Animal Model Studies

There is no scientific literature available that details the use of this compound in the following in vivo models:

Xenograft Models for Cancer Research

No peer-reviewed studies were found that describe the evaluation of this compound in cancer xenograft models.

Genetically Engineered Animal Models for Disease Pathophysiology

There is no documented use of this compound in genetically engineered animal models to investigate its effects on disease pathophysiology.

Viral Challenge Models

Research detailing the application of this compound in any viral challenge models is not available in the scientific literature.

Computational and In Silico Methodologies

Similarly, the application of modern computational techniques to study or predict the activity of this compound is not documented.

Virtual Screening and Ligand-Based Drug Discovery

No studies have been published that focus on this compound as a subject of virtual screening or as a reference compound in ligand-based drug discovery efforts.

Machine Learning and Deep Learning Applications in Inhibitor Prediction

There is no evidence of this compound being used as a data point or subject in machine learning or deep learning models for predicting new cathepsin L inhibitors.

Structural Biology Techniquesnih.govrcsb.orgacs.orgnih.gov

Structural biology provides indispensable tools for understanding the molecular interactions between Cathepsin L and its inhibitors. Techniques such as X-ray crystallography and biophysical binding assays offer atomic-level insights into the mechanism of inhibition and the determinants of binding affinity. These methodologies are crucial for the structure-guided design and optimization of more potent and selective inhibitors. Research has utilized these advanced techniques to elucidate the binding characteristics of this compound. nih.govacs.org

X-ray diffraction is a premier technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This method has been successfully employed to solve the crystal structure of human Cathepsin L covalently bound to this compound (also known as Calpain Inhibitor VI). rcsb.org The resulting structural data provide a precise map of the interactions between the inhibitor and the active site of the enzyme, revealing how the inhibitor achieves its function.

The high-resolution structure of the Cathepsin L-Inhibitor VI complex serves as a solid foundation for understanding its inhibitory mechanism. nih.govrcsb.org This structural information is critical for computational modeling and the rational design of next-generation inhibitors with improved properties. The specific details of the crystal structure have been deposited in the Protein Data Bank (PDB), making this information accessible to the global scientific community. rcsb.org

Table 1: Crystallographic Data for Human Cathepsin L in Complex with this compound

Parameter Value Source
PDB ID 7ZS7 rcsb.org
Method X-RAY DIFFRACTION rcsb.org
Resolution 1.60 Å rcsb.org
R-Value Work 0.156 rcsb.org
R-Value Free 0.188 rcsb.org
Organism Homo sapiens rcsb.org

| Expression System | Komagataella phaffii | rcsb.org |

Thermal shift binding assays, such as nano-differential scanning fluorimetry (nanoDSF), are powerful methods for studying the interaction between a protein and a ligand. nih.govacs.org This technique measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence as it unfolds due to increasing temperature. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is indicative of a direct binding event and can be used to screen for potential inhibitors and rank their relative affinities. acs.org

In the investigation of a series of potential Cathepsin L inhibitors, nanoDSF was used as an initial screening method to confirm interaction with the enzyme. nih.govacs.org For these experiments, recombinantly produced pure monomeric Cathepsin L was found to have a baseline melting temperature of 336.3 K (63.1 °C) at a pH of 5.0. acs.org The addition of various inhibitors, including this compound, led to significant thermal stabilization. Specifically, aldehyde-based inhibitors, the class to which this compound belongs, caused a substantial increase in the melting temperature (ΔTm) of approximately 18 K when added at a 20-fold molar excess. acs.org While a direct Tm value for the Cathepsin L-Inhibitor VI complex is not singled out in the referenced study, the results indicated a strong binding interaction. Comparative analysis within the study suggested that this compound has a slightly lower affinity for Cathepsin L compared to Calpain Inhibitor XII, as inferred from the nanoDSF data. acs.org

Table 2: nanoDSF Binding Assay Findings for Cathepsin L

Parameter Finding Source
Assay Type nano-Differential Scanning Fluorimetry (nanoDSF) nih.govacs.org
Analyte Recombinant Human Cathepsin L acs.org
Baseline Tm of Apo-Cathepsin L 336.3 ± 0.1 K (63.1 °C) acs.org
ΔTm with Aldehyde Inhibitors (20:1 ratio) ~18 K acs.org

| Relative Affinity of this compound | Slightly lower affinity compared to Calpain Inhibitor XII | acs.org |

Future Directions and Emerging Research Avenues for Cathepsin L Inhibitor Vi

Exploration of Novel Chemotypes and Scaffolds for Enhanced Inhibition

The limitations of early-generation inhibitors like peptidyl diazomethylketones, such as potential off-target reactivity and poor stability, have driven the exploration of new chemical frameworks ("chemotypes") for Cathepsin L (CatL) inhibition. mdpi.com Research is moving beyond traditional peptide-based structures to identify novel, more stable, and specific scaffolds.

A significant area of development is in non-covalent inhibitors, which avoid the permanent, irreversible binding that can lead to safety concerns. mdpi.com One such novel chemotype is the thiocarbazate scaffold. nih.govnih.gov Researchers identified a potent thiocarbazate inhibitor of human CatL and synthesized a series of related compounds to understand their mechanism and structural requirements for activity. nih.govnih.gov This exploration revealed that substituting the sulfur atom with an oxygen to create an oxocarbazate (B1193368) resulted in an even more potent inhibitor, with an IC50 value of 7 nM. nih.gov

Another innovative approach involves modifying the peptide backbone itself to increase stability without sacrificing potency. Thioamide substitution, a single-atom oxygen-to-sulfur change in the peptide backbone, has been shown to convert good peptidyl substrates into sub-micromolar inhibitors of CatL that are resistant to degradation by other proteases. rsc.orgnih.gov This strategy has produced inhibitors with greater than 25-fold specificity for CatL over other highly similar cathepsins. rsc.orgnih.gov

Other emerging chemotypes that have shown promise as CatL inhibitors include:

Nitriles : These compounds act as reversible, covalent inhibitors by forming a transient bond with the active site cysteine. mdpi.comtandfonline.com

Vinyl Sulfones : These are potent, irreversible inhibitors that have been developed with high selectivity for CatL. researchgate.net

Azepanones and Aza-peptides : These scaffolds represent alternative peptide-like structures that can be optimized for CatL inhibition. nih.govresearchgate.net

2-Cyanopyrrolidines : Peptidomimetic compounds incorporating this structure have been designed as reversible inhibitors, with some showing selectivity for CatL over Cathepsin B. tandfonline.com

The development of these diverse scaffolds is often aided by computational modeling and high-throughput screening, which help to identify and optimize new lead compounds for CatL-targeted therapies. mdpi.comnih.gov

Strategies for Improving Inhibitor Selectivity and Potency

A primary challenge in developing CatL inhibitors for therapeutic use is achieving high selectivity over other closely related cysteine cathepsins, such as Cathepsin B, K, and S. rsc.org Cross-reactivity can lead to unwanted side effects, as these enzymes have distinct and critical physiological roles. mdpi.com Consequently, a major focus of current research is the rational design of inhibitors that specifically target unique features of the CatL active site.

Key strategies to enhance selectivity and potency include:

Exploiting Subsite Differences : The active site of cathepsins is composed of several subsites (S1, S2, S3, etc.) that bind to the corresponding amino acid residues (P1, P2, P3) of a substrate or inhibitor. The S2 subsite of CatL is known to be a critical determinant of selectivity. nih.govnih.gov The inclusion of bulky, aromatic groups at the P2 and P3 positions of an inhibitor generally leads to improved potency and selectivity for CatL. mdpi.com For example, designing inhibitors with moieties that favorably interact with the unique residues in CatL's S2 pocket, such as Met161, can significantly reduce binding to other cathepsins. mdpi.com

Modifying the "Warhead" : The electrophilic group, or "warhead," that reacts with the active site cysteine (Cys25) is crucial for potency. However, highly reactive warheads like diazomethylketones can be non-specific. mdpi.com Research now focuses on reversible covalent warheads, such as nitriles, which offer a balance of high potency and improved safety by forming a temporary bond. mdpi.comtandfonline.com The potency of peptidyl aldehyde inhibitors has been improved to be more potent than older inhibitors like Leupeptin (IC50 = 70.3 nM) while also showing better selectivity for CatL over Cathepsin B. mdpi.com

Structure-Based and Computer-Aided Design : Using crystal structures of CatL bound to inhibitors, researchers can visualize the precise interactions that confer binding and selectivity. nih.govnih.gov This structural information allows for the computational design of new molecules with optimized fits. For instance, computer modeling helped in the development of the CLIK (Cathepsin L Inhibitor Katunuma) series of inhibitors, which showed high specificity for CatL in the nanomolar range with minimal inhibition of other cathepsins. nih.gov

Backbone Modification for Stability and Specificity : As mentioned previously, strategic modifications to the inhibitor's peptide backbone, such as thioamide substitution, can lock the molecule into a conformation that is both resistant to degradation and selectively recognized by CatL. rsc.orgnih.gov One such thioamide peptide, RS1A, was found to be a potent and specific inhibitor of CatL while being stable against degradation by five different cathepsins. nih.gov

Table 1: Comparison of IC50 Values for Different Cathepsin L Inhibitor Chemotypes IC50 (Median Inhibitory Concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Inhibitor/Chemotype Target IC50 Value Selectivity Profile
Cathepsin L Inhibitor (Peptidyl Aldehyde) Cathepsin L 0.85 nM Selective over Cathepsin B (85.1 nM) and Calpain II (184 nM) caymanchem.com
Oxocarbazate Analog Cathepsin L 7 nM Highly potent derivative of the thiocarbazate scaffold nih.gov
(E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide (2-Cyanopyrrolidine) Cathepsin L 5.3 µM Selective; Ki > 100 µM for Cathepsin B tandfonline.com
MDL28170 (Peptidyl Aldehyde) Cathepsin L 2.5 nM Also inhibits Calpain and Cathepsin B pnas.org
RS1A (Thioamide Peptide) Cathepsin L 19 µM (in cell lysate) >25-fold specificity against Cathepsins B, K, S, and V rsc.orgnih.gov

Repurposing and Rational Drug Design for Cathepsin L Targets

The critical role of CatL in the progression of various diseases has made it an attractive target for drug development and repurposing. nih.govrsc.org Rational drug design and the screening of existing drug libraries are key strategies being employed to find new therapeutic uses for CatL inhibitors.

Oncology : CatL is significantly overexpressed in many highly invasive cancers, where it promotes tumor growth, invasion, and metastasis by degrading components of the extracellular matrix. mdpi.comfrontiersin.org This makes CatL inhibition a viable strategy for developing novel anti-cancer agents. mdpi.com For instance, the small molecule inhibitor KGP94 has been shown to suppress functions associated with metastasis in prostate and breast cancer cells. frontiersin.org More recently, computational virtual screening of the DrugBank database identified two existing drugs, Irinotecan (a chemotherapy agent) and Nilotinib (a kinase inhibitor), as potential CatL inhibitors, suggesting they could be repurposed for cancer therapeutics based on this new mechanism. nih.govresearchgate.net

Infectious Diseases : CatL is essential for the entry of several pathogens into host cells. This includes parasites like Trypanosoma brucei, the causative agent of sleeping sickness, and numerous viruses. nih.govresearchgate.net

Viruses : CatL was identified as a critical host protease required for the entry of the SARS-CoV (the virus responsible for SARS) and Ebola virus. nih.govpnas.org This discovery has spurred efforts to develop CatL inhibitors as broad-spectrum antiviral agents. Research has shown that dual-target inhibitors that act on both human CatL and a viral protease, such as the SARS-CoV-2 3CL protease, could be a powerful strategy to combat viral resistance. acs.org

Parasites : A library of human CatL inhibitors was successfully repurposed to identify potent inhibitors of rhodesain, a similar enzyme in Trypanosoma brucei. acs.org Potent dipeptidyl CatL inhibitors have demonstrated significant anti-trypanosomal activity, supporting the development of these compounds for sleeping sickness. researchgate.net

Other Therapeutic Areas :

Neurodegenerative Diseases : The weak CatL and Cathepsin B inhibitor Z-Phe-Ala-diazomethylketone (PADK) was found to enhance the clearance of pathological protein aggregates associated with Alzheimer's disease at low concentrations. researchgate.net This has led to the development of new nonpeptidic molecules, derived from the PADK structure, that modulate lysosomal function without strong enzyme inhibition, offering a novel therapeutic approach. researchgate.net

Bone Disorders : CatL plays a role in bone remodeling, and inhibitors have been shown to suppress bone resorption. mdpi.comcaymanchem.com A peptidyl aldehyde CatL inhibitor was found to inhibit bone loss in a mouse model of osteoporosis, indicating its potential in treating such conditions. caymanchem.com

Understanding Off-Target Effects in Preclinical Research Models

While developing potent and selective inhibitors is crucial, understanding their unintended interactions, or "off-target effects," is equally important for predicting potential toxicity and ensuring safety. Preclinical research models, including cell-based assays and animal studies, are essential for identifying these effects before a drug candidate can move toward clinical trials.

A major concern with cysteine protease inhibitors is their potential to inhibit other related enzymes due to structural similarities in their active sites. mdpi.com For example, an inhibitor designed for Cathepsin K for osteoporosis might have off-target effects on CatL or Cathepsin S, which could interfere with immune system functions. mdpi.com Similarly, early pan-cathepsin inhibitors, which block multiple cathepsins simultaneously, often failed in clinical trials for cancer due to toxicity resulting from a lack of specificity. oncotarget.com

Modern preclinical research employs several methods to characterize off-target effects:

Activity-Based Probes (ABPs) : These are specialized chemical tools that can be used to profile the activity of entire enzyme families within complex biological samples, such as cell lysates or even in living animals. nih.gov For example, an iodinated diazomethylketone probe (¹²⁵I-DMK) has been used to assess the potency of inhibitors against Cathepsin B and L directly within intact cells, providing a more accurate picture of target engagement and potential off-target inhibition in a physiological context. nih.gov

Cellular and Animal Models : Testing inhibitors in preclinical cancer models helps to evaluate not only their anti-tumor efficacy but also their broader physiological impact. The reversible inhibitor VBY-825, which targets Cathepsins B, L, and S, was tested in a pancreatic cancer mouse model. nih.gov While it effectively reduced tumor growth, its effects on cell proliferation and invasion were less pronounced than those of broader, irreversible inhibitors, highlighting how a more selective profile can lead to different biological outcomes and potentially fewer side effects. nih.gov

Species-Specific Differences : A significant challenge is that inhibitor selectivity and off-target effects observed in animal models may not translate directly to humans. This is due to species-specific differences in the structure and specificity of cathepsin enzymes. mdpi.com An inhibitor that is highly selective in mice might show different activity and toxicity in human subjects, which has been a possible reason for the failure of some cathepsin inhibitors in clinical trials. mdpi.com This necessitates careful cross-species validation and, where possible, the use of human-derived cells and tissues in preclinical testing.

Ultimately, a thorough understanding of both on-target and off-target activities in relevant preclinical models is fundamental to the rational design of safer and more effective CatL-targeted therapies.

Q & A

Q. How can structure-activity relationship (SAR) studies improve the potency of Cathepsin L inhibitors?

  • Methodology : Modify the P1/P2 residues of the peptide aldehyde scaffold (e.g., substituting naphthalenylsulfonyl groups) to enhance binding affinity. Use X-ray crystallography or molecular docking to identify critical interactions (e.g., S-configuration at the aldehyde moiety ). Test analogs in fluorogenic assays and compare IC50 values .

Q. What are the best practices for combining this compound with other pathway modulators in cancer metastasis studies?

  • Methodology : Co-administer with inhibitors of related proteases (e.g., matrix metalloproteinases) or signaling pathway blockers (e.g., EGFR inhibitors). Use 3D invasion assays (e.g., Matrigel-coated transwells) and live-cell imaging to quantify collective cell migration. Validate findings with transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways .

Methodological and Theoretical Considerations

Q. How should researchers design dose-response experiments to account for Cathepsin L’s biphasic roles in apoptosis?

  • Methodology : Use a wide concentration range (0.1–50 µM) to capture pro-survival vs. pro-apoptotic effects. Pair inhibitor treatment with stress inducers (e.g., staurosporine) and measure caspase activation (e.g., caspase-3 cleavage) and lysosomal membrane permeability (e.g., acridine orange staining) .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies with this compound?

  • Methodology : Apply PICO to define P opulation (e.g., cancer cell lines), I ntervention (inhibitor dose), C omparison (genetic knockdown), and O utcome (invasion metrics). Use FINER criteria to ensure feasibility (e.g., reagent availability) and novelty (e.g., unexplored crosstalk with autophagy) .

Q. How can contradictory findings on Cathepsin L’s role in immune modulation be reconciled?

  • Methodology : Systematically compare model systems (e.g., primary immune cells vs. immortalized lines) and readouts (e.g., cytokine profiling vs. antigen presentation assays). Employ multi-omics approaches (proteomics, metabolomics) to identify context-dependent signaling nodes influenced by inhibitor treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.